1,3-Benzenedisulfonyl difluoride

Description

BenchChem offers high-quality 1,3-Benzenedisulfonyl difluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedisulfonyl difluoride including the price, delivery time, and more detailed information at info@benchchem.com.

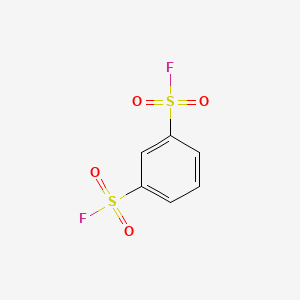

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-disulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCINFPPPNNZOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-55-8 | |

| Record name | benzene-1,3-disulfonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenedisulfonyl Difluoride (CAS 7552-55-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenedisulfonyl difluoride (BDSF), CAS 7552-55-8, has emerged as a powerful and versatile reagent in modern organic synthesis, most notably within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of stability and reactivity has positioned it as a key tool for the construction of complex molecular architectures, particularly in the development of novel therapeutics and chemical probes. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of BDSF, with a focus on providing actionable insights and detailed protocols for laboratory professionals. We will delve into the mechanistic underpinnings of its reactivity and explore its role as a bifunctional linker and a key reagent in deoxyazidation reactions, highlighting its significance in drug discovery and covalent inhibitor design.

Introduction and Core Properties

1,3-Benzenedisulfonyl difluoride is a crystalline solid at room temperature, characterized by the presence of two sulfonyl fluoride moieties attached to a benzene ring at the meta positions. This structural arrangement confers upon the molecule a unique reactivity profile, making it an invaluable electrophile in a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and characterization in a research setting. Below is a summary of the key properties of 1,3-Benzenedisulfonyl difluoride.

| Property | Value | Source(s) |

| CAS Number | 7552-55-8 | [1][2][3] |

| Molecular Formula | C₆H₄F₂O₄S₂ | [1][2][3] |

| Molecular Weight | 242.22 g/mol | [1][2][3] |

| Appearance | Solid | [1][2][3] |

| Melting Point | 37-42 °C | [1][2][3] |

| InChI | 1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | [1][2] |

| SMILES | FS(=O)(=O)c1cccc(c1)S(=O)(=O)F | [1][2] |

Synthesis and Handling

The synthesis of 1,3-benzenedisulfonyl difluoride is most commonly achieved through the fluorination of its corresponding dichloride precursor, 1,3-benzenedisulfonyl dichloride.

Synthesis of 1,3-Benzenedisulfonyl Dichloride

The precursor, 1,3-benzenedisulfonyl dichloride, can be synthesized via the chlorosulfonation of benzene or through the chlorination of sodium 1,3-benzenedisulfonate. The latter is a common laboratory preparation.[4]

Fluorination of 1,3-Benzenedisulfonyl Dichloride

While a specific, detailed protocol for the synthesis of 1,3-benzenedisulfonyl difluoride is not extensively documented, a general and effective method for the conversion of sulfonyl chlorides to sulfonyl fluorides involves a halide exchange reaction using a fluoride source such as potassium fluoride (KF).

Conceptual Protocol: Synthesis of 1,3-Benzenedisulfonyl Difluoride

This protocol is based on established methods for the fluorination of sulfonyl chlorides and should be optimized for specific laboratory conditions.

Materials:

-

1,3-Benzenedisulfonyl dichloride

-

Potassium fluoride (spray-dried, anhydrous)

-

Acetonitrile (anhydrous)

-

Phase-transfer catalyst (e.g., 18-crown-6) - Optional but recommended

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzenedisulfonyl dichloride.

-

Add an excess of anhydrous potassium fluoride (typically 2-4 equivalents per sulfonyl chloride group).

-

If used, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of 18-crown-6).

-

Add anhydrous acetonitrile to the flask to form a stirrable suspension.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the excess potassium fluoride and any precipitated potassium chloride.

-

Wash the filter cake with a small amount of anhydrous acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 1,3-benzenedisulfonyl difluoride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl halides are sensitive to moisture and will hydrolyze. Therefore, the use of anhydrous reagents and an inert atmosphere is crucial to prevent the formation of the corresponding sulfonic acid.[5]

-

Excess Potassium Fluoride: An excess of the fluorinating agent is used to drive the equilibrium of the halide exchange reaction towards the formation of the desired sulfonyl fluoride.

-

Phase-Transfer Catalyst: The solubility of potassium fluoride in acetonitrile is low. A phase-transfer catalyst like 18-crown-6 can help to increase the concentration of fluoride ions in the organic phase, thereby accelerating the reaction rate.[6]

Safety and Handling

1,3-Benzenedisulfonyl difluoride is classified as a corrosive substance.[1][7] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7]

-

Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1][7]

The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Reactivity and Mechanistic Insights

The synthetic utility of 1,3-benzenedisulfonyl difluoride stems from the unique properties of the sulfonyl fluoride group. It is a highly electrophilic moiety that is surprisingly stable, particularly to hydrolysis, when compared to other sulfonyl halides. This balance of stability and reactivity is a cornerstone of SuFEx chemistry.

The SuFEx "Click" Reaction

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a set of near-perfect click chemistry reactions that involve the exchange of a sulfur-fluoride bond.[8] 1,3-Benzenedisulfonyl difluoride is a prime example of a SuFExable hub, capable of connecting with suitable nucleophiles to form robust S-N, S-O, or S-C bonds.

Reactivity with Nucleophiles

1,3-Benzenedisulfonyl difluoride reacts with a wide range of nucleophiles. The reactivity can be modulated by the nature of the nucleophile and the reaction conditions.

-

Alcohols: In the presence of a base, alcohols react with BDSF to form sulfonate esters. This reaction is a key step in the deoxyazidation protocol discussed in the applications section.

-

Amines: Primary and secondary amines readily react with sulfonyl fluorides to form stable sulfonamides.[9] This reaction is a powerful tool for creating diverse libraries of compounds for drug discovery.

-

Thiols: Thiols can react with sulfonyl fluorides, although the reaction may be more complex and dependent on the specific conditions.[10]

The bifunctional nature of BDSF allows for the sequential or simultaneous reaction of both sulfonyl fluoride groups, enabling the synthesis of polymers or the tethering of two different molecular entities.

Applications in Drug Discovery and Chemical Biology

The unique properties of 1,3-benzenedisulfonyl difluoride have led to its increasing use in drug discovery and chemical biology, primarily as a key reagent in SuFEx chemistry and as a linker for covalent inhibitors.

SuFEx-Driven Deoxyazidation of Alcohols

One of the most significant applications of BDSF is in the efficient conversion of alcohols to azides.[2][11][12] This transformation is highly valuable in drug discovery as the azide group is a versatile functional handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Deoxyazidation of a Primary Alcohol [11]

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

Primary alcohol (1.0 equiv)

-

1,3-Benzenedisulfonyl difluoride (BDSF) (0.6 equiv)

-

Azidotrimethylsilane (TMSN₃) (1.1 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Acetonitrile (CH₃CN) (to make a 0.2 M solution of the alcohol)

Procedure:

-

To a magnetically stirred solution of the alcohol in acetonitrile, add 1,3-benzenedisulfonyl difluoride and azidotrimethylsilane at room temperature.

-

Add DBU dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired azide.

Self-Validating System and Mechanistic Rationale: The success of this reaction relies on a synergistic interaction between BDSF and TMSN₃.[11] The proposed mechanism involves an initial SuFEx reaction between the alcohol and BDSF to form a sulfonate ester intermediate. This is followed by an Sₙ2 displacement of the sulfonate by the azide anion, which is delivered by TMSN₃. The DBU acts as a base to facilitate the initial reaction of the alcohol. The formation of the highly stable Si-F bond in the byproduct (TMSF) provides a thermodynamic driving force for the reaction.

Bifunctional Linker and Covalent Inhibitor Design

The two sulfonyl fluoride groups on BDSF allow it to act as a bifunctional linker, connecting two molecular fragments. This property is particularly useful in fragment-based drug discovery and the design of chemical probes.

Furthermore, the sulfonyl fluoride moiety is an emerging "warhead" for the design of targeted covalent inhibitors.[13] It can form stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding pocket. The stability of the sulfonyl fluoride group to hydrolysis makes it an attractive alternative to more reactive electrophiles. BDSF can be incorporated into a ligand to create a bifunctional molecule that can bind to a target protein and then form a covalent bond, leading to prolonged and often irreversible inhibition.

Conclusion

1,3-Benzenedisulfonyl difluoride is a reagent of growing importance in modern organic synthesis, with a particularly strong impact on drug discovery and chemical biology. Its role as a stable, yet reactive, bifunctional electrophile in SuFEx click chemistry has enabled the development of novel and efficient synthetic methodologies. The ability to readily convert alcohols to azides and to act as a linker for covalent inhibitors underscores its value to medicinal chemists. As research in SuFEx and covalent drug design continues to expand, the applications of 1,3-benzenedisulfonyl difluoride are poised to grow, further solidifying its place as a key tool in the synthetic chemist's arsenal.

References

-

Vishwakarma, D. S., & Moses, J. E. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Advanced Synthesis & Catalysis. [Link][11]

-

Moses, J. E., & Vishwakarma, D. S. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. ResearchGate. [Link][2][12]

-

PubMed. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. [Link][13]

-

PubMed. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. [Link][6]

-

King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2037-2044. [Link][9]

-

Nature Communications. A fluorine-thiol displacement reaction as a peptide stapling platform. [Link][10]

Sources

- 1. 1,3-Benzenedisulfonyl fluoride 95 7552-55-8 [sigmaaldrich.com]

- 2. Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation - CSHL Scientific Digital Repository [repository.cshl.edu]

- 3. chemscene.com [chemscene.com]

- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 5. fishersci.com [fishersci.com]

- 6. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 8. 1,3-Benzenedisulfonyl fluoride 95 7552-55-8 [sigmaaldrich.com]

- 9. scilit.com [scilit.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 1,3-Benzenedisulfonyl difluoride

A Keystone Reagent for SuFEx Click Chemistry and Covalent Drug Discovery

Executive Summary

1,3-Benzenedisulfonyl difluoride (BDSF) has transcended its origins as a simple organic intermediate to become a foundational "hub" molecule in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its sulfonyl chloride precursors, BDSF exhibits a unique "stability-reactivity" paradox: it is remarkably resistant to hydrolysis and reduction under physiological conditions yet reacts with near-perfect specificity toward nucleophiles when activated.

This guide provides a comprehensive technical analysis of BDSF, designed for researchers utilizing it as a covalent warhead in drug discovery or a crosslinker in materials science.

Part 1: Physicochemical Identity

Core Data for Analytical Verification

The following data establishes the baseline identity of the compound. For mass spectrometry (MS) applications in proteomics, the Monoisotopic Mass is the critical value, whereas Molecular Weight is used for stoichiometric calculations.

| Property | Value | Technical Context |

| IUPAC Name | 1,3-Benzenedisulfonyl difluoride | Also known as m-Benzenedisulfonyl fluoride |

| CAS Number | 7552-55-8 | Distinct from the chloride precursor (CAS 585-47-7) |

| Molecular Formula | C₆H₄F₂O₄S₂ | |

| Molecular Weight | 242.22 g/mol | Average mass for molarity calculations |

| Monoisotopic Mass | 241.952 g/mol | Exact mass for High-Res MS (HRMS) |

| Physical State | Solid (Crystalline) | White to off-white solid |

| Melting Point | 37–42 °C | Low melting point requires cold storage to prevent caking |

| Solubility | DCM, THF, Acetonitrile | Hydrophobic; sparingly soluble in water |

| SMILES | O=S(C1=CC=CC(S(=O)(F)=O)=C1)(F)=O | For cheminformatics integration |

Structural Visualization

The meta-substitution pattern (1,3-position) is critical. Unlike the para isomer, the meta geometry introduces a "kink" in the molecular backbone, preventing linear crystallization in polymers and offering unique steric access in protein binding pockets.

Figure 1: Structural decomposition of 1,3-Benzenedisulfonyl difluoride highlighting the meta-substitution and functional hubs.[1][2]

Part 2: The SuFEx Paradigm & Mechanism

Why Researchers Choose the Fluoride over the Chloride

In classical medicinal chemistry, sulfonyl chlorides (-SO₂Cl) were the standard electrophiles. However, they are prone to rapid hydrolysis and non-specific reaction with biological thiols.

BDSF represents the "next generation" of click chemistry reagents (SuFEx), pioneered by K. Barry Sharpless. The S(VI)-F bond is unusually stable due to:

-

Bond Energy: The S-F bond (~90 kcal/mol) is significantly stronger than S-Cl.[3]

-

Heterolytic Cleavage: Unlike S-Cl, which can cleave homolytically (radical pathway), S-F cleaves heterolytically, making it resistant to biological reduction.[3][2]

-

Gated Reactivity: The S-F bond remains inert until activated by a specific Lewis base (e.g., DBU, BTMG) or a silicon interaction (Si-F bond formation drives the reaction).

Figure 2: The SuFEx activation mechanism. Note that the reaction is "gated," preventing off-target toxicity.

Part 3: Synthesis & Purification Protocol

From Precursor to Product

While BDSF is commercially available, high-purity synthesis is often required to ensure the absence of chloride contaminants which can act as promiscuous electrophiles in biological assays.

Objective: Convert 1,3-benzenedisulfonyl chloride to 1,3-benzenedisulfonyl difluoride.

Reagents

-

Precursor: 1,3-Benzenedisulfonyl chloride (1.0 equiv)

-

Fluorinating Agent: Potassium Bifluoride (KHF₂) (saturated aq. solution) or ZnF₂. Note: KHF₂ is preferred for the "Sharpless" aqueous-organic biphasic method.

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology

-

Dissolution: Dissolve 1,3-benzenedisulfonyl chloride (5.0 g) in MeCN (20 mL).

-

Activation: Prepare a saturated aqueous solution of KHF₂ (approx. 4M).

-

Biphasic Reaction: Add the KHF₂ solution to the MeCN mixture. The reaction relies on the interface; vigorous stirring is mandatory.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc) or

F NMR. The appearance of a singlet at ~ +65 ppm (relative to CFCl₃) confirms product formation.

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) x3.

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Crystallization: Recrystallize from Hexane/EtOAc if necessary to remove trace chloride.

Figure 3: Laboratory synthesis workflow for converting sulfonyl chloride to fluoride.

Part 4: Safety & Handling

Critical Hazards for the Bench Scientist

Although BDSF is more stable than its chloride counterpart, it is a potent electrophile and must be handled with strict safety protocols.

-

Corrosivity: Classified as Skin Corr. 1B . It causes severe skin burns and eye damage.[4] The mechanism of injury involves the sulfonylation of proteins in skin/eye tissue.

-

Hydrolysis Products: Upon prolonged exposure to moisture, it degrades into benzenedisulfonic acid and HF (hydrofluoric acid) traces.

-

Storage: Store at +4°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly sealed to prevent hydrolysis.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][1][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

-

Sigma-Aldrich. (n.d.). 1,3-Benzenedisulfonyl fluoride Product Datasheet.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329772622, 1,3-Benzenedisulfonyl difluoride.[6]

-

Vishwakarma, D. S., & Moses, J. E. (2024).[7] Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[7][8] Advanced Synthesis & Catalysis.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 6. 1,3-Benzenedisulfonyl fluoride 95 7552-55-8 [sigmaaldrich.com]

- 7. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for converting alcohols to azides using BDSF

Executive Summary

The direct conversion of alcohols to azides (deoxyazidation) is a pivotal transformation in medicinal chemistry, enabling the synthesis of amines, triazoles (via Click chemistry), and nitrogen heterocycles. Traditional methods, such as the Mitsunobu reaction (DEAD/PPh3) or the use of Diphenylphosphoryl azide (DPPA), often suffer from difficult purification (phosphine oxide removal), hazardous byproducts, or poor performance with sterically hindered substrates.

This guide details the protocol for using Benzene-1,3-disulfonyl fluoride (BDSF) , a robust Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike unstable sulfonyl chlorides, BDSF is a shelf-stable, crystalline solid that activates alcohols via a sulfonate intermediate, facilitating nucleophilic displacement by azide sources (typically TMSN

Mechanistic Insight & Rationale

The efficacy of BDSF lies in the unique stability-reactivity profile of the sulfonyl fluoride bond (

-

Activation (The SuFEx Click): In the presence of a base (DBU), the alcohol acts as a nucleophile, attacking the sulfur center of BDSF. The fluoride ion is ejected—a process thermodynamically driven by the strength of the S-O bond formed and the stability of the fluoride leaving group (often sequestered by silyl groups if TMS-based reagents are used).

-

Displacement (

): The resulting arylsulfonate is a potent leaving group (super-leaving group character). The azide anion (

Pathway Visualization

Figure 1: Mechanistic pathway of BDSF-mediated deoxyazidation.[1] The alcohol is activated into a sulfonate ester, which undergoes nucleophilic substitution by the azide.

Experimental Protocol

Safety Warning: Organic azides are potentially explosive. While this protocol avoids the isolation of unstable intermediates, always work behind a blast shield. Perform all reactions in a fume hood. BDSF is a sulfonyl fluoride; avoid inhalation.

Materials & Reagents

-

Substrate: Primary or Secondary Alcohol (1.0 equiv)

-

Reagent: BDSF (Benzene-1,3-disulfonyl fluoride) (1.2 – 1.5 equiv)

-

Azide Source: Azidotrimethylsilane (TMSN

) (1.5 – 2.0 equiv) -

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under an inert atmosphere (

or Ar).

-

-

Activation (Formation of Sulfonate):

-

Add the Alcohol (1.0 mmol, 1.0 equiv) and BDSF (1.2 mmol, 322 mg) to the flask.

-

Dissolve in anhydrous MeCN (3.0 mL, 0.33 M).

-

Add DBU (2.5 mmol, 375 µL) dropwise via syringe.

-

Observation: The reaction may warm slightly.[2] Stir at room temperature (25°C) for 10–30 minutes. TLC should show consumption of the alcohol and formation of the sulfonate intermediate (often a distinct spot with lower polarity than the alcohol).

-

-

Azidation:

-

Once activation is complete (confirmed by TLC), add TMSN

(1.5 mmol, 200 µL) dropwise. -

Note: If the substrate is sterically hindered, increase TMSN

to 2.0 equiv and heat the reaction to 40–50°C. -

Stir the reaction mixture for 2–12 hours. Monitor by TLC for the disappearance of the sulfonate intermediate.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous

(10 mL). -

Extract with EtOAc or DCM (

mL). -

Wash the combined organic layers with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Caution: Do not rotary evaporate to complete dryness if the product is a low-molecular-weight azide (C/N ratio < 3).

-

-

Purification:

-

Purify via silica gel flash chromatography. Azides are typically non-polar; use a gradient of Hexanes/EtOAc (e.g., 95:5 to 80:20).

-

Representative Data & Substrate Scope

BDSF demonstrates superior performance over monofunctional sulfonyl fluorides (like TsF) due to the activating nature of the second sulfonyl group on the benzene ring.

| Substrate Class | Example Alcohol | Yield (%) | Stereochemistry | Notes |

| Primary Alkyl | 3-Phenylpropan-1-ol | 92% | N/A | Fast reaction (<2h). |

| Benzylic | Benzyl alcohol | 88% | N/A | No elimination observed. |

| Secondary (Open) | 2-Octanol | 85% | Inversion | Complete Walden inversion. |

| Secondary (Cyclic) | Cyclohexanol | 78% | Inversion | Requires slightly longer time (6h). |

| Hindered | Menthol | 65-72% | Inversion | Heating to 50°C required. |

| Functionalized | Boc-protected Amino Alcohol | 89% | N/A | Compatible with carbamates. |

Data derived from optimization studies of SuFEx-driven deoxyazidation (Vishwakarma & Moses, 2024).

Troubleshooting & Optimization

-

Issue: Low Conversion of Alcohol.

-

Cause: Wet solvent (hydrolysis of BDSF) or insufficient base.

-

Fix: Ensure MeCN is distilled or taken from a solvent system. Increase DBU to 3.0 equiv.

-

-

Issue: Elimination (Alkene formation).

-

Cause: High basicity of DBU at elevated temperatures.

-

Fix: Switch solvent to DCM (less polar) or lower the temperature to 0°C during the base addition step.

-

-

Issue: Poor Separation of Byproducts.

-

Cause: BDSF-derived sulfonic acid residue co-eluting.

-

Fix: Perform a more rigorous basic wash (1M NaOH) during workup to ionize the sulfonic acid byproduct into the aqueous phase.

-

References

-

Vishwakarma, D., & Moses, J. E. (2024).[3] Benzene‐1,3‐disulfonyl Fluoride and Benzene‐1,3,5‐trisulfonyl Fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation.[3] Advanced Synthesis & Catalysis, 366.

-

[Link]

-

-

Smedley, C. J., et al. (2017).[3] Sulfur–Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates.[3] Chemistry – A European Journal, 23(42), 9990–9995.[3]

-

[Link]

-

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

-

[Link]

-

Sources

- 1. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 2. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]

- 3. BDSF - Enamine [enamine.net]

Application Note: One-Pot Deoxyazidation of Alcohols using 1,3-Benzenedisulfonyl Difluoride (BDSF)

[1][2][3]

Abstract & Core Principle

This guide details the protocol for the direct conversion of primary and secondary alcohols to alkyl azides using 1,3-Benzenedisulfonyl difluoride (BDSF) .[1] Developed as a Sulfur-Fluoride Exchange (SuFEx) driven methodology, this approach overcomes the limitations of traditional Mitsunobu azidation (e.g., generation of triphenylphosphine oxide waste) and sulfonyl chloride activation (instability, moisture sensitivity).

The reaction utilizes BDSF as a stable, bifunctional activating agent that converts alcohols into reactive sulfonate esters in situ. The subsequent nucleophilic attack by trimethylsilyl azide (TMSN

Mechanism of Action: The SuFEx Advantage

The efficiency of this protocol relies on the "synergistic interaction" between the activating agent (BDSF) and the nucleophile source (TMSN

Mechanistic Pathway[2][7][8]

-

Activation: The base (DBU) facilitates the attack of the alcohol on the sulfonyl fluoride centers of BDSF. Since BDSF is bifunctional, 0.6 equivalents are sufficient to activate 1.0 equivalent of alcohol, forming a bis-sulfonate intermediate .

-

Substitution: The azide anion (supplied by TMSN

) attacks the alkyl carbon of the sulfonate intermediate in an S -

Driving Force: The fluoride ion released during the initial activation or the substitution step is scavenged by the trimethylsilyl group of TMSN

, forming volatile/inert TMS-F. This formation of the strong Silicon-Fluoride bond (approx. 135 kcal/mol) renders the process irreversible and highly efficient.

Pathway Diagram

Figure 1: Mechanistic flow of SuFEx-mediated deoxyazidation. The bifunctional nature of BDSF allows for high reagent economy.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Substrate | Primary or Secondary Alcohol (1.0 equiv) | Starting Material |

| Reagent | 1,3-Benzenedisulfonyl difluoride (BDSF) (0.6 equiv) | SuFEx Activator |

| Nucleophile | Azidotrimethylsilane (TMSN | Azide Source |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) | Catalyst/Acid Scavenger |

| Solvent | Acetonitrile (MeCN) [Anhydrous] | Reaction Medium (0.2 M) |

Step-by-Step Procedure

Note: Perform all steps in a fume hood. Azides are potentially explosive; use blast shields for scale-up.

-

Preparation:

-

Flame-dry a round-bottom flask or vial equipped with a magnetic stir bar.

-

Cool to Room Temperature (RT) under an inert atmosphere (Nitrogen or Argon).

-

-

Reagent Mixing:

-

Add Alcohol (1.0 equiv) to the flask.

-

Add BDSF (0.6 equiv). Note: BDSF is a solid/oil; can be added as a stock solution in MeCN for precision.

-

Add TMSN

(1.1 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Dissolve the mixture in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M (relative to alcohol).

-

-

Activation (Critical Step):

-

While stirring at RT, add DBU (1.5 equiv) dropwise .

-

Observation: A mild exotherm may occur. The solution typically remains homogeneous.

-

-

Reaction:

-

Stir the reaction mixture at Room Temperature (20–25 °C) .

-

Time: Reaction times vary from 15 minutes to 12 hours depending on steric hindrance. Monitor by TLC or LC-MS.

-

-

Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove volatiles (including excess TMSN

and TMS-F). -

Caution: Do not concentrate to absolute dryness if the azide product is low molecular weight (volatile/explosive risk).

-

Resuspend the residue in DCM or EtOAc and wash with water or brine.

-

Dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Note: Alkyl azides are often non-polar; start with low polarity eluents (e.g., 100% Hexanes or 5% EtOAc/Hex).

-

Workflow Visualization

Figure 2: Operational workflow for the one-pot deoxyazidation.

Scope and Limitations

Substrate Tolerance

-

Primary Alcohols: Highly efficient (>90% yields), fast reaction times (< 1 hour).

-

Secondary Alcohols: Good to excellent yields. Inversion of configuration (Walden inversion) is observed, confirming the S

2 mechanism. -

Functional Groups: Tolerates esters, amides, carbamates, and heterocycles (pyridines, indoles).

-

Steric Hindrance: Tertiary alcohols are generally not suitable substrates for this S

2-based method (elimination is a competing pathway).

Comparison with Other Methods

| Feature | BDSF/SuFEx Method | Mitsunobu (PPh | Sulfonyl Chloride (MsCl) |

| Atom Economy | High (Bifunctional reagent) | Low (High MW waste) | Moderate |

| Purification | Easy (Water soluble byproducts) | Difficult (POPh | Moderate |

| Conditions | Mild (RT, Neutral/Basic) | Mild but sensitive | Basic, often requires cooling |

| Safety | Stable reagent | Shock sensitive azides (HN | Unstable chlorides |

Safety & Handling (Critical)

-

Azide Hazards:

-

Organic Azides: Generally, organic azides with a Carbon-to-Nitrogen ratio (C/N) < 3 are considered explosive. Handle low molecular weight azides with extreme caution.

-

Acid Sensitivity: Avoid mixing TMSN

or the reaction mixture with strong acids, as this generates Hydrazoic Acid (HN

-

-

BDSF Handling:

-

Waste Disposal:

-

Quench azide-containing waste with appropriate deactivating agents (e.g., dilute sodium nitrite/sulfuric acid method or specific institutional protocols) before disposal. Do not concentrate azide residues to dryness if stability is unknown.

-

References

-

Vishwakarma, D. S., & Moses, J. E. (2024).[2][1][5] Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[2][3][1][5] Advanced Synthesis & Catalysis, 366(21), 4470–4477.[2]

-

Guo, J., Kuang, C., Rong, J., Li, L., Ni, C., & Hu, J. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature.[7] Chemistry – A European Journal, 25(26), 6616–6620. (Context on Sulfonimidoyl Fluorides).

-

Cold Spring Harbor Laboratory. (2025).[1] Repository Entry for SuFEx-Driven Deoxyazidation.

Sources

- 1. Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation - CSHL Scientific Digital Repository [repository.cshl.edu]

- 2. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BDSF - Enamine [enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Glycosyl Fluorides using Benzene-1,3-disulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Glycosyl Fluorides in Modern Glycoscience

Glycosyl fluorides have emerged as highly valued glycosyl donors in the synthesis of complex carbohydrates and glycoconjugates.[1] Their increasing prominence stems from a unique combination of stability and tunable reactivity. Unlike more labile glycosyl halides, the strong carbon-fluorine bond imparts significant thermal and chemical stability, allowing for easier handling and purification.[1] This stability, however, does not render them inert. With the appropriate activation, glycosyl fluorides are potent donors for the formation of O-, S-, and C-glycosidic linkages, which are central to the structure of numerous biologically active molecules, including therapeutics and vaccines.[2][3]

The strategic introduction of fluorine into carbohydrate structures can also dramatically improve the pharmacokinetic and pharmacodynamic properties of glycomimetic drugs.[4] Fluorination can enhance metabolic stability by preventing enzymatic cleavage and modulate binding affinity to target proteins.[4] Consequently, efficient and reliable methods for the synthesis of glycosyl fluorides are of paramount importance to the drug discovery and development pipeline.

This application note provides a detailed guide to a mild and efficient method for the synthesis of glycosyl fluorides from readily available glycosyl hemiacetals using benzene-1,3-disulfonyl fluoride. This method offers broad substrate scope and high yields, making it a valuable tool for researchers in glycoscience.

Mechanism of Fluorination: A Deoxyfluorination Approach

The synthesis of glycosyl fluorides from glycosyl hemiacetals using benzene-1,3-disulfonyl fluoride is a deoxyfluorination reaction. The proposed mechanism involves the activation of the anomeric hydroxyl group of the hemiacetal by the sulfonyl fluoride, followed by nucleophilic substitution with a fluoride ion.

The reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of a key intermediate. The likely mechanistic pathway is as follows:

-

Activation of the Hemiacetal: The glycosyl hemiacetal reacts with benzene-1,3-disulfonyl fluoride to form a glycosyl sulfonate ester intermediate. This is a good leaving group, rendering the anomeric carbon electrophilic.

-

Nucleophilic Attack by Fluoride: The fluoride ion, present in the reaction mixture, then acts as a nucleophile, attacking the anomeric carbon and displacing the sulfonate ester.

-

Stereochemical Outcome: The stereochemical outcome of the reaction can be influenced by the structure of the carbohydrate and the reaction conditions. The formation of an oxocarbenium ion intermediate is possible, which can then be attacked by the fluoride ion from either the α or β face.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier | Notes |

| Glycosyl Hemiacetal | As required | Various | Ensure dryness before use. |

| Benzene-1,3-disulfonyl fluoride | ≥95% | Various | Handle with care in a fume hood. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Various | Store under an inert atmosphere. |

| Acetonitrile (MeCN) | Anhydrous | Various | Use freshly distilled or from a solvent purification system. |

| Dichloromethane (DCM) | Anhydrous | Various | Use freshly distilled or from a solvent purification system. |

| Ethyl acetate (EtOAc) | Reagent grade | Various | For workup and chromatography. |

| Hexanes | Reagent grade | Various | For chromatography. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | For workup. | ||

| Brine | For workup. | ||

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | For drying organic layers. | ||

| Silica gel | 230-400 mesh | Various | For column chromatography. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

-

Syringes and needles

-

Temperature-controlled oil bath or heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocols

Protocol 1: Synthesis of a Representative Glycosyl Fluoride

This protocol describes a general procedure for the synthesis of a glycosyl fluoride from a glycosyl hemiacetal. The specific amounts and reaction times may need to be optimized for different substrates.

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the glycosyl hemiacetal (1.0 equivalent).

-

Dissolve the hemiacetal in anhydrous acetonitrile (MeCN).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add benzene-1,3-disulfonyl fluoride (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the pure glycosyl fluoride.

Protocol 2: Application in O-Glycosylation

Glycosyl fluorides are excellent donors for the synthesis of O-glycosides. This protocol outlines a general procedure for an O-glycosylation reaction.[3][5]

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and the synthesized glycosyl fluoride (1.2 equivalents).

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

-

Add a Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf, or a combination of SnCl₂ and AgClO₄) dropwise.[3][5]

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or saturated aqueous NaHCO₃).

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired O-glycoside.

Protocol 3: Application in C-Glycosylation

C-Glycosides are important carbohydrate mimetics with enhanced stability. This protocol provides a general method for C-glycosylation using a glycosyl fluoride donor.[2]

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl fluoride (1.0 equivalent) and the C-nucleophile (e.g., an enol silane or an aromatic compound; 1.5 equivalents).

-

Dissolve the reactants in an anhydrous solvent such as DCM or acetonitrile.

-

Cool the mixture to a low temperature (e.g., -78 °C or -40 °C).

-

Add a suitable Lewis acid catalyst (e.g., BF₃·OEt₂ or In(OTf)₃) to initiate the reaction.[6]

-

Allow the reaction to slowly warm to room temperature while stirring and monitor by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via silica gel column chromatography to obtain the C-glycoside.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion of hemiacetal to glycosyl fluoride | Inactive reagents (moisture contamination). | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents. |

| Insufficient base or fluorinating agent. | Optimize the stoichiometry of DBU and benzene-1,3-disulfonyl fluoride. | |

| Low reaction temperature or short reaction time. | Increase the reaction temperature or extend the reaction time. | |

| Formation of multiple products | Side reactions due to instability of reactants or products. | Lower the reaction temperature. |

| Complex reaction mixture from glycosylation. | Optimize the choice of Lewis acid promoter and reaction temperature. | |

| Difficulty in purification | Co-elution of product and byproducts. | Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC. |

Safety Precautions

Benzene-1,3-disulfonyl fluoride and its dichloride analogue are corrosive and moisture-sensitive. [7][8] It is imperative to handle these reagents with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) when handling sulfonyl fluorides and other reagents.

-

Fume Hood: All manipulations involving benzene-1,3-disulfonyl fluoride, DBU, and volatile organic solvents should be performed in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Moisture Sensitivity: Benzene-1,3-disulfonyl fluoride reacts with water.[7] Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][10] Contaminated materials should be treated as hazardous waste.

References

-

Dey, S., Dwivedi, S., Giri, D., & Sau, A. (2024). Benzene-1,3-disulfonyl Fluoride Mediated Synthesis of Glycosyl Fluorides from Glycosyl Hemiacetals. Organic Letters. Available at: [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using fluoride donor. NCBI Bookshelf. Available at: [Link]

-

Li, Q., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. Available at: [Link]

-

Mukaiyama, T., & Jona, H. (2002). Glycosyl fluoride: A superb glycosyl donor in glycosylation. Proceedings of the Japan Academy, Series B, 78(4), 73-83. Available at: [Link]

-

University of California. (2013). Standard Operating Procedure (SOP): Benzene. Available at: [Link]

-

Nicolaou, K. C., et al. (1984). Reactions of glycosyl fluorides. Synthesis of C-glycosides. Journal of the Chemical Society, Chemical Communications, (17), 1155-1156. Available at: [Link]

-

Wei, X., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6687. Available at: [Link]

-

Lee, C.-F., et al. (2005). Catalytic C‐glycosylation of a glycosyl fluoride with silyl enol ether acceptors. Tetrahedron, 61(51), 12056-12063. Available at: [Link]

-

Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate Research, 327(1-2), 15-26. Available at: [Link]

-

Zhu, J., & Wang, Y. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Products and Bioprospecting, 5(4), 189-213. Available at: [Link]

-

Walczak, M. A., & Montgomery, J. (2020). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society, 142(14), 6438-6444. Available at: [Link]

-

Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Journal of Organic Chemistry, 83(7), 3645-3653. Available at: [Link]

-

Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate research, 327(1-2), 15–26. Available at: [Link]

-

Georganics. (2018). Safety Data Sheet: Benzene-1,3-disulfonyl chloride. Available at: [Link]

Sources

- 1. Glycosyl fluorides in glycosidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of glycosyl fluorides. Synthesis of C-glycosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. georganics.sk [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

Application Note: SuFEx-Driven Deoxyazidation using BDSF and TMSN3

This Application Note is designed for researchers and medicinal chemists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for the direct conversion of alcohols to azides (Deoxyazidation) or the synthesis of sulfonyl azides.

The following guide focuses on the SuFEx-Driven Deoxyazidation protocol using Benzene-1,3-disulfonyl fluoride (BDSF) and Trimethylsilyl azide (TMSN3) , based on the breakthrough methodology established by the Moses Group (2024).

Introduction & Mechanistic Insight

The direct conversion of alcohols to azides is a pivotal transformation in drug discovery, particularly for generating "click-ready" handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Traditional methods (e.g., Mitsunobu reaction with HN₃ or DPPA) often suffer from safety hazards, difficult purification, or poor atom economy.

The SuFEx-Deoxyazidation protocol utilizes BDSF as a stable, bifunctional "hub" that activates the alcohol oxygen.[1] The reaction is driven by the thermodynamic formation of the Silicon-Fluoride (Si-F) bond, a hallmark of SuFEx chemistry.

The "BDSF" Advantage

Unlike monofunctional sulfonyl fluorides (e.g., TsF), BDSF (Benzene-1,3-disulfonyl fluoride) possesses two electrophilic S(VI) centers.

-

Activation: The first center reacts rapidly with the alcohol (R-OH) to form a sulfonate intermediate.

-

Displacement: The second sulfonyl fluoride group (or the local electronic environment) facilitates the nucleophilic attack by the azide anion (from TMSN3), displacing the sulfonate to yield the alkyl azide.

-

Driving Force: The abstraction of fluoride by the silyl group (TMS) creates a volatile or inert byproduct (TMS-F), driving the equilibrium forward.

Mechanistic Pathway

The reaction proceeds via a "relay" mechanism where the S(VI)-F bond is activated by the base (DBU) and the silyl reagent.

Caption: Mechanistic flow of BDSF-mediated deoxyazidation. The alcohol is activated by BDSF into a sulfonate, which undergoes nucleophilic substitution by the azide source.

Experimental Protocol

Safety Advisory (Critical)

-

TMSN3 (Trimethylsilyl azide): Incompatible with moisture and strong acids; hydrolysis releases Hydrazoic Acid (HN₃) , which is highly toxic and explosive. Work in a well-ventilated fume hood.

-

Organic Azides: Low molecular weight organic azides (C/N ratio < 3) can be explosive. Always perform a safety calculation (C/N ratio) before scaling up.

-

BDSF: While stable, sulfonyl fluorides are reactive electrophiles.[2] Avoid skin contact.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Primary or Secondary Alcohol (1.0 equiv).

-

Reagent: BDSF (Benzene-1,3-disulfonyl fluoride) (1.0 – 1.2 equiv).

-

Azide Source: TMSN3 (1.2 – 1.5 equiv).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 – 2.0 equiv).

-

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to substrate).

Step-by-Step Procedure

A. Preparation of Stock Solutions (Optional for Parallel Synthesis)

For high-throughput or multiple reactions, prepare stock solutions in anhydrous MeCN:

-

Mix A: BDSF (0.4 M in MeCN).

-

Mix B: TMSN3 (0.4 M) + DBU (0.6 M) in MeCN. Note: Add DBU slowly to TMSN3 solution at 0°C, then warm to RT.

B. Standard One-Pot Protocol

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Nitrogen or Argon.

-

Substrate Addition: Add the Alcohol (1.0 equiv) and anhydrous MeCN (to reach ~0.5 M).

-

Reagent Addition:

-

Add BDSF (1.1 equiv) to the stirring solution.

-

Crucial Step: Add DBU (1.5 equiv) dropwise. The solution may warm slightly (exothermic activation).

-

Stir for 5–10 minutes to ensure formation of the sulfonate intermediate (monitor by TLC if necessary; R_f usually changes significantly).

-

-

Azidation: Add TMSN3 (1.2 – 1.5 equiv) dropwise.

-

Reaction: Seal the vial and stir at Room Temperature (20–25°C) .

-

Time: Primary alcohols typically react in 1–4 hours. Secondary/hindered alcohols may require 12–24 hours or mild heating (40°C).

-

-

Quenching:

-

Dilute the mixture with EtOAc or DCM.

-

Quench carefully with saturated aqueous NaHCO₃ . Caution: Gas evolution may occur.

-

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer 2x with organic solvent.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30°C for volatile azides).

-

-

Purification: Flash column chromatography (Silica gel). BDSF byproducts are usually very polar and remain at the baseline or elute separately from the non-polar alkyl azide.

Workflow Visualization

Caption: Operational workflow for the one-pot SuFEx deoxyazidation.

Performance Data & Substrate Scope

The following data summarizes the efficiency of the BDSF/TMSN3 system compared to traditional methods.

Table 1: Comparative Efficiency (Primary vs Secondary Alcohols)

| Substrate Class | Example Substrate | Method | Time | Yield (%) | Notes |

| Primary Alcohol | Benzyl alcohol | BDSF/TMSN3 | 1 h | 92% | Clean conversion, no elimination. |

| Primary Alcohol | 3-Phenylpropanol | BDSF/TMSN3 | 2 h | 89% | High chemoselectivity. |

| Secondary Alcohol | 1-Phenylethanol | BDSF/TMSN3 | 12 h | 81% | Inversion of configuration (SN2). |

| Hindered Alcohol | Menthol | BDSF/TMSN3 | 24 h | 65% | Requires mild heating (40°C). |

| Control | Benzyl alcohol | TsCl / NaN3 | 12 h | 75% | Requires two steps (Tosylation -> Azidation). |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Inactive Fluoride | Ensure DBU is fresh. The base is critical for activating the SuFEx hub. |

| Elimination Product (Alkene) | Substrate Sterics | For tertiary or very hindered secondary alcohols, E2 elimination competes. Lower temperature or switch to BTSF (Trisulfonyl fluoride) for higher reactivity. |

| Stalled Intermediate | Insufficient TMSN3 | Add an additional 0.5 equiv of TMSN3. The silyl group drives the leaving group ability. |

References

-

Vishwakarma, D. S., & Moses, J. E. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[1][3][2][4] Advanced Synthesis & Catalysis.

-

[Link]

-

-

Barrow, A. S., & Moses, J. E. (2016). Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide.[5] Synlett.

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6] Angewandte Chemie International Edition.

-

[Link]

-

Sources

- 1. BDSF - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide [organic-chemistry.org]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Lysine-Targeting Covalent Inhibitors Utilizing Sulfonyl Fluoride Warheads

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering prolonged target engagement and the ability to address challenging, shallow binding pockets. While cysteine has traditionally been the primary focus for covalent targeting, the exploration of other nucleophilic residues is expanding the druggable proteome.[1][2] Lysine, with its nucleophilic epsilon-amino group, represents a compelling, albeit more challenging, alternative.[1][3] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of lysine-targeting covalent inhibitors employing sulfonyl fluoride-based warheads. Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these electrophiles offer a unique combination of stability and reactivity, enabling the selective modification of lysine residues within protein binding sites.[4][5][6]

Introduction: The Rise of Lysine-Targeting Covalent Inhibitors

The resurgence of interest in covalent inhibitors is underscored by the clinical success of drugs targeting enzymes like Bruton's tyrosine kinase (BTK) and KRAS G12C.[7][8] However, the reliance on cysteine residues, which are often absent in protein binding pockets, limits the scope of this approach.[6][9] Consequently, there is a growing imperative to develop strategies for targeting other nucleophilic amino acids such as lysine, tyrosine, and serine.[9][10][11]

Lysine is a particularly attractive target due to its frequent presence in enzyme active sites and protein-protein interaction interfaces.[12] However, the high basicity of its side-chain amino group presents a significant challenge for achieving selective modification under physiological conditions.[1] The development of "privileged" electrophilic warheads, such as sulfonyl fluorides, has been instrumental in overcoming this hurdle.[10] These warheads exhibit a "Goldilocks" reactivity, balancing stability in aqueous environments with sufficient electrophilicity to react with context-specific, nucleophilic lysine residues.[9][10]

This application note will delve into the unique chemistry of sulfonyl fluorides and provide detailed, field-proven protocols for their application in the development of lysine-targeting covalent inhibitors.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile for Lysine Targeting

Sulfonyl fluorides (R-SO₂F) have emerged as highly effective warheads for covalent drug design due to their unique chemical properties.[10] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides possess greater hydrolytic stability, a critical attribute for biological applications.[10] Their reactivity is finely tuned, allowing them to selectively engage with nucleophilic residues, including lysine, that are rendered hyper-reactive by the local protein microenvironment.[10][11]

The mechanism of action involves the nucleophilic attack of the deprotonated lysine ε-amino group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. This reaction is a key example of SuFEx click chemistry, a set of highly efficient and specific reactions developed by the Sharpless lab.[4][5][6]

Advantages of Sulfonyl Fluoride Warheads:

-

Biocompatibility and Stability: Sulfonyl fluorides exhibit excellent stability in aqueous buffers and plasma, minimizing off-target reactions.[10][13]

-

Tunable Reactivity: The reactivity of the sulfonyl fluoride can be modulated through the electronic properties of the aryl ring to which it is attached, allowing for optimization of inhibitor potency and selectivity.

-

Versatility in Targeting: While this guide focuses on lysine, sulfonyl fluorides have been shown to react with other nucleophilic residues such as tyrosine, serine, threonine, and histidine, making them a versatile tool in covalent inhibitor design.[10][11]

Experimental Workflows and Protocols

A systematic approach is crucial for the successful development of lysine-targeting covalent inhibitors. The following sections outline key experimental workflows, from the synthesis of sulfonyl fluoride-containing compounds to their comprehensive biochemical and cellular characterization.

Synthesis of Sulfonyl Fluoride-Containing Scaffolds

The incorporation of a sulfonyl fluoride warhead onto a recognition scaffold is a critical first step. Several synthetic routes are available, with the choice depending on the starting material and the overall complexity of the target molecule.

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

This one-pot, two-step procedure is an efficient method for converting commercially available or synthetically prepared sulfonic acids into the corresponding sulfonyl fluorides.[14]

Materials:

-

Aryl sulfonic acid or its sodium salt

-

Thionyl fluoride (SOF₂) or Xtalfluor-E®

-

Acetonitrile (anhydrous)

-

Pyridine (optional, as a catalyst)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the aryl sulfonic acid (1.0 eq) in anhydrous acetonitrile, add Xtalfluor-E® (1.2 eq).[14]

-

If starting from the sulfonic acid sodium salt, the addition of a pyridinium acid can improve yields.[14]

-

Stir the reaction mixture at room temperature.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of Xtalfluor-E® offers a milder and more practical alternative to gaseous reagents like thionyl fluoride, as it is a bench-stable solid.[14] Acetonitrile is a suitable solvent due to its polarity and ability to dissolve both the starting material and the fluorinating agent.[14]

Alternative Synthetic Routes:

-

From Sulfonyl Chlorides: Conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved using a variety of fluoride sources, such as potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6).[15]

-

From Thiols and Disulfides: Oxidative fluorination of thiols or disulfides provides another route to sulfonyl fluorides.[15][16]

-

From Grignard Reagents: Reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂) is a direct method for introducing the sulfonyl fluoride group.[15][16]

Biochemical Characterization of Covalent Inhibitors

Once synthesized, the covalent inhibitors must be rigorously evaluated for their ability to bind and inhibit the target protein. A combination of enzymatic assays and biophysical techniques is employed to determine key kinetic parameters and confirm the covalent mechanism of action.

Protocol 2: Determination of Time-Dependent Inhibition and Kinetic Parameters (k_inact / K_I)

This assay is fundamental for characterizing irreversible inhibitors. It measures the rate of enzyme inactivation at different inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Sulfonyl fluoride inhibitor stock solution (in DMSO)

-

96- or 384-well microplates

-

Plate reader capable of kinetic measurements

Procedure:

-

Prepare serial dilutions of the sulfonyl fluoride inhibitor in the assay buffer.

-

In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitor (and a DMSO vehicle control) for various time points.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., by absorbance or fluorescence) over time using a plate reader.

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact and K_I.

Self-Validating System: The observation of a time-dependent decrease in enzyme activity that is not reversible upon dilution is a strong indicator of covalent inhibition.[17] The hyperbolic relationship between k_obs and inhibitor concentration further validates the two-step mechanism of covalent inhibition (initial reversible binding followed by irreversible inactivation).

Table 1: Representative Kinetic Data for a Lysine-Targeting Sulfonyl Fluoride Inhibitor

| Inhibitor | Target | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

| Compound X | Kinase Y | 2.5 | 0.15 | 1000 |

| Compound Z | Bromodomain W | 5.1 | 0.08 | 261 |

Confirmation of Covalent Adduct Formation

Direct evidence of covalent modification is essential to confirm the mechanism of action. Intact protein mass spectrometry is a powerful technique for this purpose.

Protocol 3: Intact Protein Mass Spectrometry Analysis

This method directly measures the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[18][19]

Materials:

-

Purified target protein

-

Sulfonyl fluoride inhibitor

-

Incubation buffer

-

LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate the target protein with a molar excess of the sulfonyl fluoride inhibitor for a defined period at a controlled temperature. A control sample with DMSO should be run in parallel.

-

Quench the reaction if necessary (e.g., by adding a reducing agent if disulfide bonds are a concern).

-

Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

-

Analyze the sample by LC-MS.

-

Deconvolute the resulting mass spectrum to determine the mass of the intact protein.

-

Compare the mass of the inhibitor-treated protein with the control. A mass increase equal to the molecular weight of the inhibitor confirms covalent modification.

Data Interpretation: The presence of a new peak corresponding to the protein-inhibitor adduct, alongside the peak for the unmodified protein, provides direct evidence of covalent binding.[20] The relative intensities of these peaks can also provide a semi-quantitative measure of the extent of modification.

Target Engagement in a Cellular Context

Demonstrating that an inhibitor can engage its target in a complex cellular environment is a critical step in drug development. Cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) are two powerful methods for this purpose.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Materials:

-

Cultured cells

-

Sulfonyl fluoride inhibitor

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR cycler)

-

Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

-

Treat cultured cells with the sulfonyl fluoride inhibitor or a vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

-

Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

Authoritative Grounding: CETSA provides a label-free method to assess target engagement in a physiological context, which is crucial for validating the cellular activity of an inhibitor.[21]

Target Identification and Validation using Chemoproteomics

For covalent inhibitors discovered through phenotypic screens or those with potential off-targets, identifying the specific protein targets is essential. Mass spectrometry-based chemoproteomics is the gold standard for this application.

Protocol 5: Chemoproteomic Target Identification using an Alkyne-Tagged Probe

This approach utilizes a version of the inhibitor that has been functionalized with a bioorthogonal handle, such as an alkyne group. This allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, enabling the enrichment and identification of target proteins.

Materials:

-

Alkyne-tagged sulfonyl fluoride probe

-

Cultured cells or tissue lysate

-

Biotin-azide

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin beads

-

Buffers for lysis, washing, and elution

-

Mass spectrometer for proteomic analysis

Procedure:

-

Treat cells or lysate with the alkyne-tagged probe.

-

Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide and the click chemistry reagents.[22]

-

Enrich the biotinylated proteins using streptavidin beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and digest them into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Trustworthiness of the Protocol: The inclusion of a competition experiment, where cells are pre-treated with the untagged inhibitor before adding the probe, is a critical control. A bona fide target will show reduced labeling with the probe in the presence of the competitor.

Visualization of Key Concepts and Workflows

Mechanism of Lysine Modification by a Sulfonyl Fluoride

Caption: Covalent modification of a lysine residue by a sulfonyl fluoride warhead.

General Workflow for Covalent Inhibitor Development

Sources

- 1. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]

- 2. english.cas.cn [english.cas.cn]

- 3. annualreviews.org [annualreviews.org]

- 4. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 7. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 15. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. domainex.co.uk [domainex.co.uk]

- 20. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 21. biorxiv.org [biorxiv.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Solid-Phase Peptide Synthesis Compatible with Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Sulfonyl Fluoride Warhead in Peptide-Based Drug Discovery

The landscape of drug discovery is continually evolving, with a renewed interest in targeted covalent inhibitors (TCIs) that offer enhanced potency, prolonged duration of action, and improved selectivity.[1][2] Traditionally, the focus of covalent inhibitor design has been on targeting cysteine residues due to their high intrinsic nucleophilicity. However, the infrequent presence of cysteine in many protein binding pockets limits the general applicability of this approach.[2][3] This has spurred the exploration of alternative electrophilic "warheads" capable of engaging other nucleophilic amino acid residues.